Bromoacetato de sodio

Descripción general

Descripción

Sodium bromoacetate is a compound that undergoes solid-state polymerization reactions to form sodium bromide and poly(hydroxyacetic acid), also known as polyglycolide . The synthesis of sodium bromoacetate and its derivatives, such as sodium N-bromo-p-nitrobenzenesulfonamide, has been reported, with the latter being used as an oxidizing titrant in analytical applications . Sodium bromoacetate has also been involved in the synthesis of radiolabeled compounds for scientific studies .

Synthesis Analysis

The solid-state polymerization reaction of sodium bromoacetate has been studied using in-situ X-ray diffraction and X-ray absorption spectroscopy, which confirmed that the reaction proceeds without any crystalline, liquid, or amorphous intermediates . Additionally, a simple synthesis method for radiolabeled bromoacetic acid has been described, which involves the reaction of sodium acetate with bromine in the presence of elemental sulfur .

Molecular Structure Analysis

The vibrational spectra and structure of sodium bromoacetate have been recorded, suggesting a centrosymmetric unit cell with at least four molecules. The bromine atom is slightly rotated out of the plane of the remaining heavy atoms . The crystal structure of sodium bromoacetate has been determined directly from powder diffraction data, confirming that it is isostructural with sodium chloroacetate .

Chemical Reactions Analysis

Sodium bromoacetate participates in a variety of chemical reactions. For instance, it is used in the synthesis of strophanthidin 3-[1-14C] bromoacetate for affinity labeling of the cardiotonic steroid site of the (Na+ + K+)-activated adenosinetriphosphatase . It also plays a role in the reductive amination of aldehydes and ketones using sodium triacetoxyborohydride .

Physical and Chemical Properties Analysis

The solid-state polymerization of sodium bromoacetate leads to the formation of sodium bromide and polyglycolide, with the growth of sodium bromide microcrystals being monitored by analyzing the XRD line width during the reaction . The compound's vibrational spectra have been thoroughly studied, providing insights into its intermolecular coupling and structural conformation . The crystal structures of complexes formed between sodium bromide and various cyclic polyethers have been analyzed, revealing the coordination sphere of the sodium ion and the hydrogen bonding that occurs in the crystalline state .

Aplicaciones Científicas De Investigación

Síntesis orgánica

El bromoacetato de sodio es una materia prima importante e intermedia utilizada en la síntesis orgánica . Se puede utilizar para introducir el grupo bromoacetato en una molécula, que luego puede sufrir reacciones adicionales.

Agroquímicos

En el campo de los agroquímicos, el this compound puede usarse como intermedio en la síntesis de varios pesticidas . El grupo bromoacetato puede reaccionar con una variedad de otros compuestos para formar productos con propiedades pesticidas.

Productos farmacéuticos

El this compound también se utiliza en la industria farmacéutica . Se puede utilizar en la síntesis de varios medicamentos, donde el grupo bromoacetato juega un papel crucial en la actividad biológica del producto final.

Colorantes

En el campo de los colorantes, el this compound puede utilizarse como material de partida o intermedio en la síntesis de varios colorantes . El grupo bromoacetato puede reaccionar con diferentes colorantes para formar una amplia gama de colorantes.

Química analítica

El this compound puede usarse en química analítica, particularmente en espectroscopia . Se puede utilizar como reactivo en varios métodos analíticos.

Cultivo celular y análisis

El this compound puede utilizarse en cultivo celular y análisis . Se puede utilizar como reactivo en varias técnicas de cultivo celular y métodos de análisis celular.

Safety and Hazards

Sodium bromoacetate is toxic if swallowed and can cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include not breathing in the dust, wearing suitable protective clothing, gloves, and eye/face protection, and seeking medical advice immediately in case of accident or if you feel unwell .

Relevant Papers One paper discusses a practical one-pot synthesis of coumarins in aqueous sodium bicarbonate via intramolecular Wittig reaction at room temperature . Another paper discusses the vibrational spectra and structure of sodium bromoacetate . A third paper discusses the effect of the dielectric constant of the medium specific solvent effects on the rate of bromination of acetone by sodium bromoacetate .

Propiedades

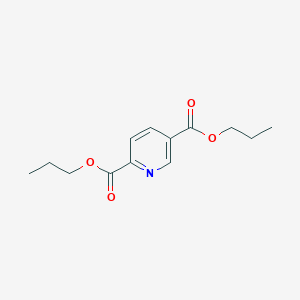

IUPAC Name |

sodium;2-bromoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3BrO2.Na/c3-1-2(4)5;/h1H2,(H,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SESSOVUNEZQNBV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

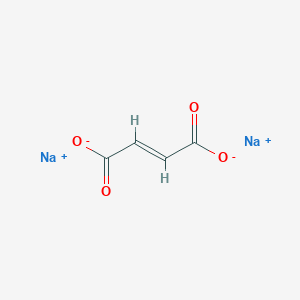

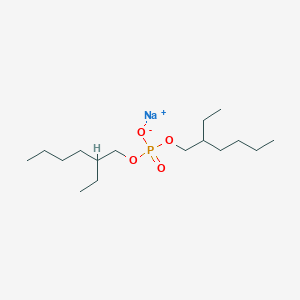

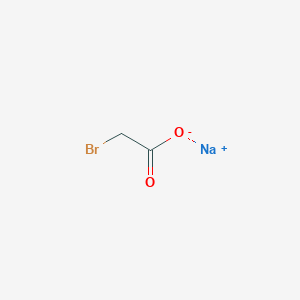

C(C(=O)[O-])Br.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2BrNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30147775 | |

| Record name | Sodium bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1068-52-6 | |

| Record name | Sodium bromoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001068526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM BROMOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J155CK8PV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.